molecular formula C10H7BrHg B14646758 Bromo(naphthalen-1-yl)mercury CAS No. 51724-96-0

Bromo(naphthalen-1-yl)mercury

Cat. No.: B14646758
CAS No.: 51724-96-0
M. Wt: 407.66 g/mol
InChI Key: BMBONPOIAVEKNF-UHFFFAOYSA-M
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Description

Bromo(naphthalen-1-yl)mercury (CAS 51724-96-0) is an organomercury compound characterized by a mercury atom bonded to a bromine atom and a naphthalen-1-yl group. Its structure combines the electrophilic mercury center with a bulky aromatic substituent, influencing its reactivity and stability. Organomercury compounds are historically significant in synthetic chemistry but are highly toxic and hazardous. This compound, like other mercury(II) bromides, is sensitive to heat and mechanical shock, posing explosion risks under such conditions .

Properties

CAS No.

51724-96-0

Molecular Formula

C10H7BrHg

Molecular Weight

407.66 g/mol

IUPAC Name

bromo(naphthalen-1-yl)mercury

InChI

InChI=1S/C10H7.BrH.Hg/c1-2-6-10-8-4-3-7-9(10)5-1;;/h1-7H;1H;/q;;+1/p-1

InChI Key

BMBONPOIAVEKNF-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Hg]Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Bromo(naphthalen-1-yl)mercury undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The mercury center can undergo oxidation and reduction, altering the oxidation state of the mercury atom.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include Grignard reagents, sodium chloride, and tellurium tetrabromide . These reactions typically occur under controlled laboratory conditions with specific temperature and pressure requirements.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with tellurium tetrabromide can yield aryltellurium compounds .

Mechanism of Action

The mechanism of action of bromo(naphthalen-1-yl)mercury involves its interaction with molecular targets such as enzymes and cellular components. The compound’s effects are mediated through its ability to form covalent bonds with biological molecules, leading to alterations in their structure and function . The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Structural and Reactivity Profiles

Key structural analogs include:

Compound Name CAS Number Substituent Stability (Relative) Reactivity (Explosive Risk)
Bromo(naphthalen-1-yl)mercury 51724-96-0 Naphthalen-1-yl Moderate High
Bromo(phenyl)mercury 1192-89-8 Phenyl Low High
Bromo(methyl)mercury 506-83-2 Methyl Higher High
Bromo(trifluoromethyl)mercury 421-09-0 Trifluoromethyl Low High
  • Stability : The naphthalen-1-yl group enhances steric hindrance compared to smaller substituents (e.g., methyl or phenyl), moderately improving thermal stability. However, bromo-containing mercury compounds generally exhibit lower stability than chloro analogs due to weaker Hg–Br bonds .
  • Reactivity : All listed compounds share high explosive reactivity when heated or struck, a hallmark of mercury(II) bromides .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Trifluoromethyl and bromo substituents increase mercury's electrophilicity, accelerating reactions with nucleophiles. However, the naphthalen-1-yl group’s bulk may hinder such interactions, reducing reactivity compared to smaller analogs like bromo(methyl)mercury .
  • Aromatic vs.

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